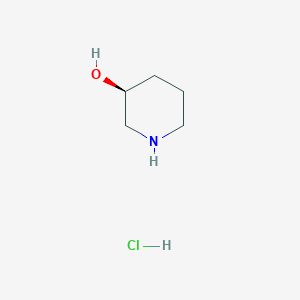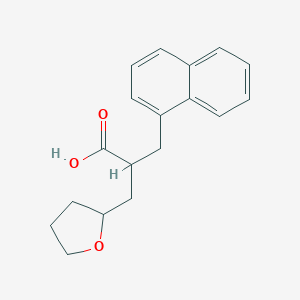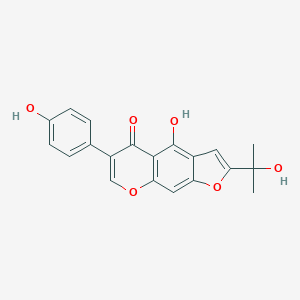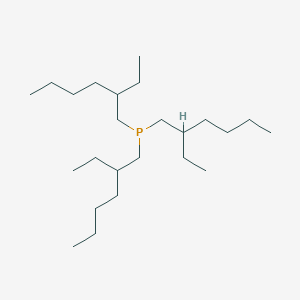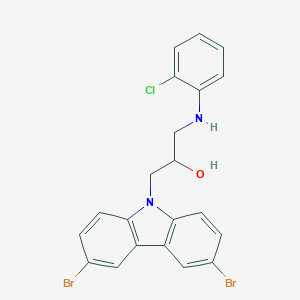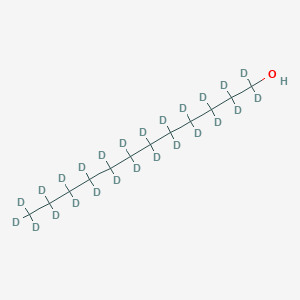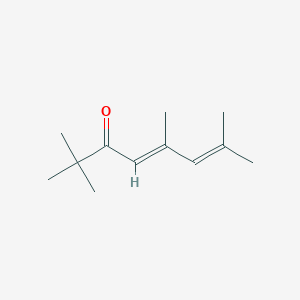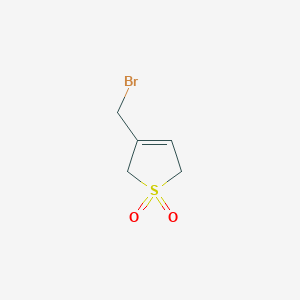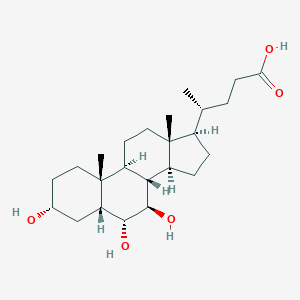
omega-Muricholic acid
概要
説明
Omega-Muricholic acid (ω-MCA) is a murine-specific secondary bile acid. It is formed via enzymatic conversion of β-MCA by a variety of intestinal microorganisms, including Clostridium, in rat and mouse gut .
Synthesis Analysis
The synthesis of ω-Muricholic Acid involves a biocatalyzed conversion of hyocholic acid into ω-muricholic acid. This process has been optimized and performed avoiding the isolation of the 7-oxo intermediate 5 using the appropriate coupled enzymes for the in situ cofactor regeneration .Molecular Structure Analysis
Omega-Muricholic acid has a molecular formula of C24H40O5. It is a member of the class of muricholic acids in which the hydroxy groups at positions 6 and 7 have alpha and beta configuration, respectively .Chemical Reactions Analysis
The conversion of beta-muricholic acid into omega-muricholic acid proceeds in two steps: E. lentum oxidizes the 6 beta-hydroxyl group of beta-muricholic acid to a 6-oxo group, which is reduced by either of the two other species to a 6 alpha-hydroxyl group, yielding omega-muricholic acid .Physical And Chemical Properties Analysis
Omega-Muricholic acid has a molecular weight of 408.6 g/mol. It is a 3alpha-hydroxy steroid, a bile acid, a 6-hydroxy steroid, a 7-hydroxy steroid, a trihydroxy-5beta-cholanic acid and a C24-steroid .科学的研究の応用
Synthesis of ω-Muricholic Acid
- Scientific Field : Biochemistry
- Summary of Application : The synthesis of ω-Muricholic Acid is achieved through a biocatalyzed conversion of hyocholic acid . This process uses a small library of 7α- and 7β-HSDHs (hydroxysteroid dehydrogenases) .
- Methods of Application : The process has been optimized and performed avoiding the isolation of the 7-oxo intermediate using the appropriate coupled enzymes for the in situ cofactor regeneration .
- Results or Outcomes : The study showed that all these 7α-HSDHs were able to regioselectively and quantitatively oxidize hyocholic acid .
Treatment of Hepato-Intestinal Diseases
- Scientific Field : Medicine
- Summary of Application : Omega Muricholic Acid (wMCA) has shown promise as a new avenue for the clinical management of inflammatory bowel disease (IBD) .
- Methods of Application : Research has shown that wMCA can reduce intestinal inflammation in mice with IBD . Moreover, studies have identified interactions between microbes and wMCA production .
- Results or Outcomes : The applications of this technology include drug development for other diseases where wMCA is affected, studying bile acid impacts on the gut microbiome, and developing novel ways of modulating the microbiome-immune response to disease .
Anti-Cholestasis Effect
- Scientific Field : Pharmacology
- Summary of Application : Glycine-conjugated β muricholic acid (G-β-MCA) has been investigated for its potential anti-cholestasis effect .
- Methods of Application : The study was conducted on male Cyp2c70 KO mice .
- Results or Outcomes : The study is based on the hydrophilic physiochemical properties of G-β-MCA .
Profiling of Bile Acids
- Scientific Field : Biochemistry
- Summary of Application : Omega-Muricholic Acid is used in the targeted profiling of circulating and hepatic bile acids in human, mouse, and rat .
- Methods of Application : A UPLC-MRM-MS-validated method is used to determine the tissue and sera BA profiles in different species by quantifying 31 major and minor BA species in a single 21-min run .
- Results or Outcomes : The method generally provides good results in terms of intra- and interday precision, accuracy, and linearity, with limits of quantification between 2.5 and 20 nM .
PXR Ligand to Treat Hepato-Intestinal Diseases
- Scientific Field : Medicine
- Summary of Application : Omega Muricholic Acid (wMCA) is a novel, murine-specific bile acid and a PXR ligand that has shown promise in the clinical management of inflammatory bowel disease (IBD) .
- Methods of Application : Research has shown that wMCA can reduce intestinal inflammation in mice with IBD . Moreover, studies have identified interactions between microbes and wMCA production .
- Results or Outcomes : The applications of this technology include drug development for other diseases where wMCA is affected, studying bile acid impacts on the gut microbiome, and developing novel ways of modulating the microbiome-immune response to disease .
Role in Inflammatory Liver Diseases
- Scientific Field : Immunopathology
- Summary of Application : Bile acids and their signaling pathways are increasingly recognized as potential therapeutic targets for cholestatic and metabolic liver diseases . Omega-Muricholic Acid is one of the bile acids that play a role in these diseases .
- Methods of Application : Recent mouse studies have highlighted the importance of the interactions between bile acids and gut microbiome . Interfering with microbiome composition may be beneficial for cholestatic and metabolic liver diseases by modulating formation of secondary bile acids .
- Results or Outcomes : Different bile acid species have different signaling functions . Bile acid receptors such as FXR, VDR, and TGR5 are expressed in a variety of cells involved in innate as well as adaptive immunity, and specific microbial bile acid metabolites positively modulate immune responses of the host .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-NTPBNISXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415287 | |
| Record name | omega-muricholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
omega-Muricholic acid | |
CAS RN |
6830-03-1 | |
| Record name | ω-Muricholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | omega-muricholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



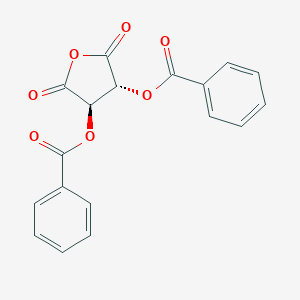
![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)

